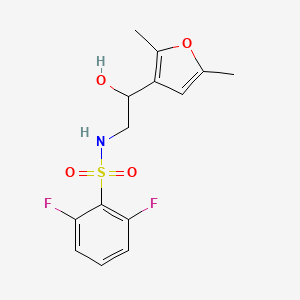

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide

Description

N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is a sulfonamide derivative characterized by a 2,5-dimethylfuran-3-yl group attached to a hydroxyethyl side chain and a 2,6-difluorobenzenesulfonamide moiety.

Properties

IUPAC Name |

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-2,6-difluorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F2NO4S/c1-8-6-10(9(2)21-8)13(18)7-17-22(19,20)14-11(15)4-3-5-12(14)16/h3-6,13,17-18H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYUPRMDABHBET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the furan derivative, 2,5-dimethylfuran, which is then functionalized to introduce the hydroxyethyl group. This intermediate is subsequently reacted with 2,6-difluorobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the furan ring.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The furan ring can interact with biological macromolecules, potentially disrupting their function. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

However, structural analogs from Pharmacopeial Forum (2017) and general sulfonamide/acetamide derivatives offer indirect insights:

Structural and Functional Group Analysis

† Theoretical estimates based on substituent contributions (e.g., fluorinated aryl increases logP vs. polar acetamide groups).

Key Differences and Implications

Sulfonamide vs. Acetamide analogs in (e.g., compounds f, g) feature bulky diphenylhexane chains, which could improve membrane penetration but increase metabolic instability due to steric hindrance.

Aromatic Substituents The 2,6-difluorobenzenesulfonamide moiety in the target compound likely enhances metabolic resistance compared to the 2,6-dimethylphenoxy group in compounds, as fluorination reduces susceptibility to oxidative degradation. The 2,5-dimethylfuran ring may introduce unique reactivity (e.g., furan ring oxidation) absent in phenyl-substituted analogs .

Biological Activity

N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to comprehensively analyze its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide is with a molecular weight of 331.34 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Properties

Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The presence of the furan moiety in this compound may enhance its interaction with microbial targets. A study showed that compounds with similar structures can inhibit bacterial growth by interfering with folate synthesis pathways, a mechanism attributed to the sulfonamide group .

Quorum Sensing Inhibition

In studies on quorum sensing (QS), a critical communication process among bacteria, compounds structurally related to furanones have demonstrated the ability to inhibit QS-regulated behaviors such as biofilm formation and virulence factor production. For instance, certain furanones were shown to inhibit violacein production in Chromobacterium violaceum, suggesting that similar mechanisms may be applicable to N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate biosynthesis.

- Disruption of Cell Signaling : The furan moiety may interfere with QS signaling pathways, preventing bacteria from coordinating their behavior effectively.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in bacterial cells, leading to cell death.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. Results indicated that derivatives containing furan rings exhibited enhanced antibacterial activity compared to those without. The minimum inhibitory concentration (MIC) for the test compound was found to be significantly lower than that of traditional sulfonamides .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| N-(2-(2,5-Dimethylfuran-3-yl)-2-hydroxyethyl)-2,6-difluorobenzenesulfonamide | 8 | E. coli |

| Traditional Sulfonamide | 32 | E. coli |

| N-(4-Aminobenzenesulfonamide) | 16 | S. aureus |

Study 2: Quorum Sensing Inhibition

In another investigation focusing on QS inhibition, the compound was tested against C. violaceum. The results showed a dose-dependent reduction in violacein production at concentrations as low as 10^-6 M, indicating its potential as a QS inhibitor .

| Concentration (M) | Violacein Production (%) |

|---|---|

| 10^-8 | 90 |

| 10^-6 | 50 |

| Control | 100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.